molecular formula C8H15P B14568321 1-Phosphabicyclo[3.3.1]nonane CAS No. 61500-34-3

1-Phosphabicyclo[3.3.1]nonane

Cat. No.: B14568321
CAS No.: 61500-34-3
M. Wt: 142.18 g/mol
InChI Key: CKIHTTQBTFDGNO-UHFFFAOYSA-N
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Description

1-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound characterized by a phosphorus atom replacing one carbon in the bicyclo[3.3.1]nonane framework. Its synthesis involves radical cyclization of 4-trimethylsilyloxy-4-phosphinomethyl-hepta-1,6-diene, formed via the reaction of 2,2-diallyl-oxirane with KPH₂. Subsequent cleavage of the trimethylsilyl group in methanol yields 5-hydroxy-1-phosphabicyclo[3.3.1]nonane . The compound adopts a twin-chair conformation, as evidenced by IR and NMR data, with a Tolman ligand cone angle of ~120–125°, suggesting moderate steric bulk in coordination chemistry .

Properties

CAS No.

61500-34-3

Molecular Formula

C8H15P

Molecular Weight

142.18 g/mol

IUPAC Name

1-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H15P/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2

InChI Key

CKIHTTQBTFDGNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCP(C1)C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines .

Mechanism of Action

The mechanism of action of 1-Phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, influencing the reaction kinetics and product distribution .

Comparison with Similar Compounds

Key Observations :

  • Phosphabicyclo synthesis relies on radical intermediates, contrasting with selenabicyclo ’s direct transannular addition of SeBr₂ vs. .
  • Azabicyclo derivatives often employ multicomponent or Mannich reactions, yielding diverse bioactive scaffolds .
Structural and Conformational Features

Table 2: Structural Parameters of Bicyclo[3.3.1]nonane Derivatives

Compound Conformation Symmetry/Geometry Notable Interactions
1-Phosphabicyclo[3.3.1]nonane Twin-chair Distorted chair due to P-atom P–H and P–C bonds dominate
3,7-Diazabicyclo[3.3.1]nonane C₂v symmetry Idealized mm2 symmetry in tetraone derivatives Intramolecular H-bonding in crystals
9-Selenabicyclo[3.3.1]nonane Chair-like Planar Se center in 2,6-diazido derivatives Se···N non-covalent interactions
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane Hockey-sticks Stabilized by S···S and H···H interactions QTAIM analysis confirms weak SEI

Key Observations :

  • The phosphabicyclo twin-chair conformation contrasts with the planar selenabicyclo derivatives vs. .
  • Dithia-diazabicyclo exhibits the "hockey sticks" effect, stabilized by weak intramolecular interactions .
Reactivity and Functionalization

Phosphabicyclo :

  • Limited direct reactivity data in evidence, but Tolman cone angle (~125°) suggests utility in catalysis .

Selenabicyclo :

  • High reactivity in click chemistry (e.g., 93–98% yields in Cu-catalyzed 1,3-dipolar cycloadditions with acetylenes) .
  • Higher GPx mimetic activity than sulfur analogs, making it relevant for antioxidant applications .

Azabicyclo :

  • Bioactive functionalization: Dopamine D3 receptor ligands, cytotoxic agents, and sigma-2 receptor binders .

Thiabicyclo :

  • Anchimeric-assisted amination enables efficient bis(amino) product formation (e.g., 716–719 in Scheme 161) .

Key Observations :

  • Selenabicyclo derivatives excel in redox modulation, while azabicyclo compounds dominate CNS and cardiovascular therapeutics .
  • Phosphabicyclo ’s role remains underexplored compared to its N- and Se-containing analogs.

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